molecular formula C8H12N2O3 B8098977 1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid

1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B8098977
M. Wt: 184.19 g/mol
InChI Key: HYGGFHHNYQJZIW-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry. Its structure incorporates a pyrazole heterocycle, a privileged scaffold renowned for its widespread presence in pharmacologically active compounds . This specific molecule is of significant interest for constructing novel lead compounds, particularly in the fields of inflammation and immunology research. Key Research Applications & Value: - Anti-inflammatory Drug Discovery: This compound serves as a key building block for synthesizing potent neutrophil chemotaxis inhibitors . Pyrazole derivatives bearing a 2-hydroxyalkyl chain at the N1 position, similar to this compound, have demonstrated exceptional potency in inhibiting fMLP- and IL-8-induced human neutrophil migration at picomolar to nanomolar concentrations (IC50), representing a promising strategy for treating acute and chronic inflammatory diseases . - Metalloprotease Inhibition: The pyrazole-4-carboxylic acid scaffold is a promising precursor for developing inhibitors of metalloproteases like meprin α and β . These enzymes are emerging drug targets linked to cancer progression, Alzheimer's disease, and fibrotic disorders. Researchers can functionalize the carboxylic acid group to introduce zinc-chelating motifs, creating chemical probes to validate these novel therapeutic targets . - Versatile Synthetic Intermediate: The molecule features two highly functionalizable sites: the carboxylic acid group for amide coupling or reduction, and the hydroxy group for further etherification or esterification. This allows researchers to efficiently create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic applications, and is not intended for human use.

Properties

IUPAC Name

1-(2-hydroxy-2-methylpropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,13)5-10-4-6(3-9-10)7(11)12/h3-4,13H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGFHHNYQJZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters

Procedure (adapted from):

  • React 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (triethylamine or N,N-diisopropylethylamine) at −30°C to 0°C.

  • Hydrolyze the intermediate with aqueous NaOH/KOH to yield α-difluoroacetyl carboxylic acid.

  • Cyclize with methylhydrazine hydrate at −20°C to 5°C in a biphasic system (toluene/water) using NaHCO₃ as a weak base.

Key Data :

  • Yield: 75–80% after recrystallization.

  • Purity: >99.5% (HPLC).

N-Alkylation Strategies for Introducing the 2-Hydroxy-2-methylpropyl Group

N-Alkylation of pyrazoles is challenging due to regioselectivity and the steric bulk of tertiary alcohols. Two predominant methods are viable:

Trichloroacetimidate-Mediated Alkylation

Procedure (adapted from):

  • Synthesis of 2-hydroxy-2-methylpropyl trichloroacetimidate :

    • Protect 2-methyl-1,2-propanediol with TBSCl.

    • React with trichloroacetonitrile and DBU to form the imidate.

  • N-Alkylation :

    • Combine 1H-pyrazole-4-carboxylic acid (1 equiv), imidate (1.2 equiv), and camphorsulfonic acid (20 mol%) in 1,2-dichloroethane.

    • Stir at 25°C for 4–6 hours.

    • Deprotect the TBS group using TBAF in THF.

Optimization Insights :

  • Solvent polarity critically affects yield: 1,2-dichloroethane outperforms toluene or DMF.

  • Acid catalysts (e.g., CSA) enhance electrophilicity of the imidate.

Performance Metrics :

  • Yield: 65–75% (crude), improving to 85% after column chromatography.

  • Regioselectivity: >95% for N-1 substitution due to steric guidance.

Epoxide Ring-Opening Alkylation

Procedure (adapted from):

  • Synthesis of 2-methyl-2-(oxiran-2-yl)propan-1-ol :

    • Epoxidize 2-methylallyl alcohol with mCPBA.

  • Reaction with Pyrazole :

    • Dissolve 1H-pyrazole-4-carboxylic acid in DMF.

    • Add NaH (2 equiv) and epoxide (1.5 equiv) at 0°C.

    • Warm to 70°C for 8 hours.

Key Observations :

  • NaH ensures deprotonation of the pyrazole nitrogen, facilitating nucleophilic attack.

  • Competing O-alkylation is suppressed in polar aprotic solvents.

Yield : 50–60% (crude), 70% after recrystallization.

Comparative Analysis of Methods

Method Yield Purity Regioselectivity Scalability
Trichloroacetimidate75–85%>99%High (N-1)Industrial
Epoxide Alkylation60–70%95–98%ModerateLab-scale

Trade-offs :

  • Trichloroacetimidate offers superior selectivity but requires protection/deprotection steps.

  • Epoxide alkylation is simpler but less efficient for bulky substituents.

Purification and Characterization

Recrystallization :

  • Use 40% ethanol/water (v/v) at 0–5°C to isolate the final product.

  • Purity improvement: 96% → 99.7% (HPLC).

Analytical Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.28 (s, 6H, CH₃), 3.92 (s, 2H, CH₂), 4.80 (s, 1H, OH), 8.12 (s, 1H, pyrazole-H), 13.10 (br, 1H, COOH).

  • HPLC : tᴿ = 4.2 min (C18 column, 0.1% H₃PO₄/MeCN gradient).

Industrial-Scale Considerations

Process Intensification (from):

  • Continuous Flow Synthesis : Reduces reaction time for cyclization from 3 hours to 15 minutes.

  • Solvent Recycling : Toluene and dichloroethane are recovered via fractional distillation (≥90% efficiency).

Cost Drivers :

  • 2-Hydroxy-2-methylpropyl trichloroacetimidate accounts for 40% of raw material costs.

  • Catalytic CSA reduces reagent waste compared to stoichiometric bases .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Some notable applications include:

  • Anti-inflammatory Agents : Studies have shown that pyrazole derivatives can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties, suggesting that this pyrazole derivative could be effective against various pathogens.

Agricultural Applications

In agriculture, this compound may serve as:

  • Herbicides : Its ability to inhibit specific biochemical pathways in plants can be explored for developing herbicides that target weed species without harming crops.
  • Fungicides : The compound's potential antifungal properties could be utilized in formulations aimed at protecting crops from fungal infections.

Material Science Applications

The unique chemical structure of this compound allows it to be investigated for use in materials science:

  • Polymer Additives : It can act as a plasticizer or stabilizer in polymer formulations, enhancing material properties such as flexibility and thermal stability.
  • Coatings : The compound may be incorporated into coatings to provide protective features against environmental degradation.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for treating chronic inflammatory diseases.
  • Agricultural Efficacy : Research conducted by agricultural scientists showed that certain pyrazole-based compounds significantly reduced weed growth in controlled experiments, indicating their potential as effective herbicides.
  • Material Properties : Investigations into polymer blends containing pyrazole derivatives revealed improved mechanical properties and resistance to thermal degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
This compound 2-Hydroxy-2-methylpropyl C₈H₁₂N₂O₃ 184.19 High polarity due to -OH and -COOH groups
1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 Aromatic substituent enhances lipophilicity
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Phenyl, propyl C₁₃H₁₄N₂O₂ 230.27 Extended alkyl chain improves membrane permeability
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 3-Methoxyphenyl C₁₁H₁₀N₂O₃ 218.21 Methoxy group may influence electron distribution
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid Cyclopropyl C₇H₈N₂O₂ 152.15 Compact structure with potential metabolic stability

Key Observations:

  • The 2-hydroxy-2-methylpropyl substituent in the target compound introduces steric bulk and polarity, likely enhancing aqueous solubility compared to aryl-substituted analogs (e.g., 3-chlorophenyl or methoxyphenyl derivatives) .
  • Compounds with aromatic substituents (e.g., phenyl, chlorophenyl) exhibit higher molecular weights and increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
  • The cyclopropyl analog’s lower molecular weight (152.15 g/mol) suggests advantages in pharmacokinetic properties, such as oral bioavailability .

Biological Activity

1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1183530-90-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to detail its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 4-position with a carboxylic acid group and a hydroxymethyl propyl side chain. Its chemical structure can be represented as follows:

Structure C8H12N2O3\text{Structure }\quad \text{C}_8\text{H}_{12}\text{N}_2\text{O}_3

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that modifications in the pyrazole structure can lead to enhanced inhibitory activity against viral enzymes. For instance, derivatives with specific substitutions on the pyrazole ring demonstrated notable inhibition of neuraminidase (NA), an enzyme critical for viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how variations in the chemical structure influence biological activity. A study focused on various pyrazole derivatives showed that compounds with electron-withdrawing groups at specific positions exhibited higher inhibitory activities against NA . The SAR analysis suggests that both steric and electronic factors are essential for optimal binding to the target enzymes.

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The compound forms hydrogen bonds with key residues in the active site of viral enzymes, facilitating its inhibitory action. For example, hydrogen bonding between the carboxylic acid group and residues such as Asn294 and Ser246 has been identified as critical for its activity against NA .

In Vivo Studies

In vivo experiments have shown that compounds similar to this compound can significantly reduce viral loads in infected animal models. One study demonstrated that treatment with specific pyrazole derivatives led to a marked decrease in symptoms associated with viral infections, suggesting potential therapeutic applications .

Cytotoxicity and Selectivity

Another aspect of research has focused on the cytotoxic effects of this compound against cancer cell lines. Preliminary data indicate that certain derivatives exhibit selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancer cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells compared to normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntiviralThis compoundInhibits neuraminidase activity
CytotoxicityVarious pyrazole derivativesInduces apoptosis in cancer cells
In Vivo EfficacySimilar pyrazole derivativesReduces viral load in infected models

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(2-Hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are typically prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which undergoes cyclization with hydrazines. Subsequent basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields exceeding 80% are achievable with optimized stoichiometry and reaction times .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ ~160 ppm for carboxylic acid in 13^13C NMR).
    • LC-MS : To verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by UV detection) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What safety protocols are critical for handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in sealed containers under inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., enzymes like prolyl hydroxylases, given structural similarity to JNJ-42041935, a known HIF inhibitor) .
  • Activity assays :
    • Enzymatic inhibition assays (IC50_{50} determination) under hypoxia-mimicking conditions.
    • Cell-based assays (e.g., luciferase reporters for HIF-1α stabilization) .
  • Metabolic stability : Perform hepatic microsome studies (human/rat) with LC-MS quantification of parent compound degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent modification : Systematically alter the hydroxy-methylpropyl group (e.g., replace with fluorinated or branched alkyl chains) to assess hydrophobicity/steric effects.
  • Bioisosteric replacement : Substitute the pyrazole ring with imidazole or triazole and compare potency .
  • Data analysis : Use multivariate regression models (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How should contradictions between experimental and computational data be resolved?

  • Crystallographic validation : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in bond angles or tautomeric forms .
  • Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., AMBER) to assess conformational flexibility in solution vs. solid state.
  • Statistical analysis : Apply Bayesian error estimation to quantify uncertainties in computational predictions .

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